Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Catalog No.
S721710
CAS No.
40665-94-9
M.F
C11H14ClO5P
M. Wt
292.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonat...

CAS Number

40665-94-9

Product Name

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

IUPAC Name

1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one

Molecular Formula

C11H14ClO5P

Molecular Weight

292.65 g/mol

InChI

InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-4-9(12)6-11/h3-6H,7-8H2,1-2H3

InChI Key

ZNPUZMPUXAFKQZ-UHFFFAOYSA-N

SMILES

COP(=O)(CC(=O)COC1=CC(=CC=C1)Cl)OC

Canonical SMILES

COP(=O)(CC(=O)COC1=CC(=CC=C1)Cl)OC

The exact mass of the compound Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS 40665-94-9) is a specialized β-ketophosphonate primarily utilized as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This class of reaction is fundamental in organic synthesis for the stereoselective formation of carbon-carbon double bonds, typically favoring the (E)-alkene isomer. A significant procurement advantage of using phosphonate-based HWE reagents is the formation of dialkylphosphate byproducts that are water-soluble, which simplifies reaction workup and product purification compared to the phosphine oxide byproducts generated in traditional Wittig reactions.

In the Horner-Wadsworth-Emmons reaction, the stereochemical outcome (E/Z ratio) and reaction kinetics are highly dependent on the electronic and steric properties of the phosphonate reagent. Substituting this specific meta-chloro isomer (3-chloro) with a positional isomer, such as Dimethyl 3-(4-chlorophenoxy)-2-oxopropylphosphonate (para-chloro) or the unsubstituted Dimethyl 3-phenoxy-2-oxopropylphosphonate, is not a viable procurement strategy for established protocols. Such a change would predictably alter the reactivity and selectivity of the olefination step. In the context of a multi-step synthesis of a complex molecule like a prostaglandin, this would introduce impurities and hard-to-separate diastereomers, compromising the yield and purity of the final active pharmaceutical ingredient (API). Therefore, for applications requiring high stereochemical fidelity and process reproducibility, strict adherence to the specified 3-chloro isomer is essential.

Process-Validated Reagent for Stereocontrolled Synthesis of Prostaglandin ω-Side Chains

This specific isomer, Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, is the established and process-validated reagent for introducing the complete ω-side chain onto the Corey aldehyde intermediate in the synthesis of Cloprostenol. Cloprostenol is a commercially significant synthetic analogue of prostaglandin F2α used in veterinary medicine. In regulated pharmaceutical or veterinary synthesis (i.e., under Good Manufacturing Practices), switching to a non-validated positional isomer (e.g., the 4-chloro analog) or a different phosphonate would necessitate a complete and costly re-validation of the manufacturing process to ensure purity, safety, and efficacy. The use of this exact CAS number is therefore a matter of process integrity and regulatory compliance, not interchangeable preference.

Evidence DimensionProcess Validation & Isomeric Specificity
Target Compound DataThe established, validated reagent for introducing the 3-chlorophenoxy-containing ω-side chain in Cloprostenol synthesis.
Comparator Or BaselineHypothetical use of a close isomer (e.g., 4-chlorophenoxy) or another non-validated HWE reagent.
Quantified DifferenceQualitative: 'Process-Validated and Required' for the target compound vs. 'Non-Validated and Process-Deviant' for comparators, representing a critical barrier to substitution in a regulated synthesis environment.
ConditionsHorner-Wadsworth-Emmons condensation with an advanced cyclopentanoid aldehyde (Corey aldehyde) intermediate.

For any GMP or scaled-up synthesis of Cloprostenol or related analogs, sourcing this exact, validated meta-chloro isomer is non-negotiable to ensure batch-to-batch reproducibility and meet regulatory standards.

Key Intermediate in the Synthesis of PGF2α Analogues (e.g., Cloprostenol)

This compound is the right choice for research, process development, or manufacturing campaigns focused on the total synthesis of Cloprostenol and structurally related prostaglandin F2α analogues. Its specific function is to react with the 'upper' side-chain-bearing Corey aldehyde intermediate to install the complete 'lower' ω-side chain in a single, stereocontrolled olefination step, leading directly to the core structure of the final API.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Dates

Last modified: 08-15-2023

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